5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a thiazole ring, a trifluoromethyl group, and an oxadiazole ring
Mechanism of Action
Target of Action
Compounds containing a pyrrolidine ring are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)pyrrolidine”. The pyrrolidine ring and the sulfonyl group could potentially interact with biological targets through hydrogen bonding or other types of interactions .
Biochemical Pathways
Pyrrolidine derivatives have been evaluated for their inhibitory activity on certain enzymes, such as carbonic anhydrase .
Pharmacokinetics
The presence of the pyrrolidine ring and the sulfonyl group could potentially influence these properties .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylphenyl isothiocyanate with α-haloketones under basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the thiazole and oxadiazole intermediates using appropriate coupling agents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(methyl)phenyl]-1,2,4-oxadiazole
- 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(fluoromethyl)phenyl]-1,2,4-oxadiazole
Uniqueness
The presence of the trifluoromethyl group in 5-{[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole imparts unique chemical properties such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
5-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3OS/c1-12-3-8-16(13(2)9-12)17-11-29-19(25-17)10-18-26-20(27-28-18)14-4-6-15(7-5-14)21(22,23)24/h3-9,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAISMSOXSWWIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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